

# Technical Profile: 3-(3-Chlorophenyl)hydantoin

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## Compound of Interest

Compound Name:	3-(3-Chlorophenyl)imidazolidine-2,4-dione
CAS No.:	42351-76-8
Cat. No.:	B3024805

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CAS Registry Number Resolution & Chemical Identity[1]

## Core Identification

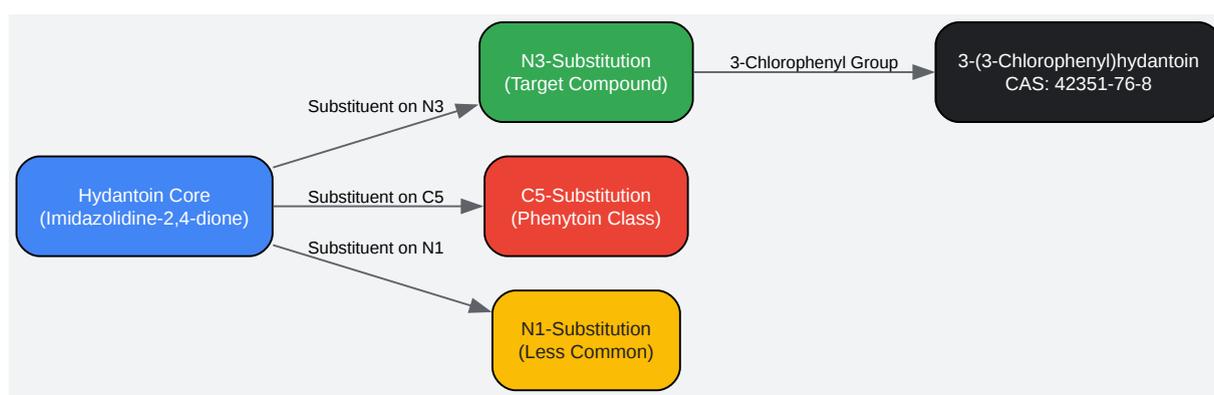
The primary challenge in working with N-substituted hydantoins is the ambiguity between N1, N3, and C5 substitutions. For 3-(3-Chlorophenyl)hydantoin, the phenyl group is attached specifically to the nitrogen at position 3 of the imidazolidine ring.

Parameter	Technical Specification
Primary CAS Number	42351-76-8
IUPAC Name	3-(3-Chlorophenyl)imidazolidine-2,4-dione
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	210.62 g/mol
SMILES	<chem>Clc1cccc(N2CC(=O)NC2=O)c1</chem>
Isomer Distinction	Distinct from:[1][2][3][4][5]• 1-(3-Chlorophenyl)hydantoin (CAS 676476-00-9)[1]• 5-(3-Chlorophenyl)hydantoin (CAS 52093-64-0)[1]• 3-(4-Chlorophenyl)hydantoin (CAS 79988-59-3)

## Structural Analysis & Isomerism

The biological activity of hydantoins is strictly governed by the substitution pattern. The N3-substituted variants are chemically distinct from the anticonvulsant class (typically C5-substituted like Phenytoin) and are more closely related to dicarboximide fungicides (e.g., Iprodione).

Figure 1: Structural Logic of N-Substituted Hydantoins



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Caption: Structural differentiation of hydantoin derivatives based on substitution site. The N3-position is critical for specific agrochemical activities.

## Synthesis Protocol: The Isocyanate Route

The most reliable method for synthesizing 3-substituted hydantoins without contaminating N1 or C5 isomers is the reaction of an aryl isocyanate with a glycine derivative, followed by acid-catalyzed cyclization.[1]

### Mechanism of Action

- **Nucleophilic Attack:** The amine of the glycine ester attacks the electrophilic carbon of the isocyanate.
- **Urea Formation:** An intermediate ureido ester is formed.

- Cyclization: Under acidic conditions, the urea nitrogen attacks the ester carbonyl, closing the ring to form the hydantoin.

## Experimental Workflow

### Reagents:

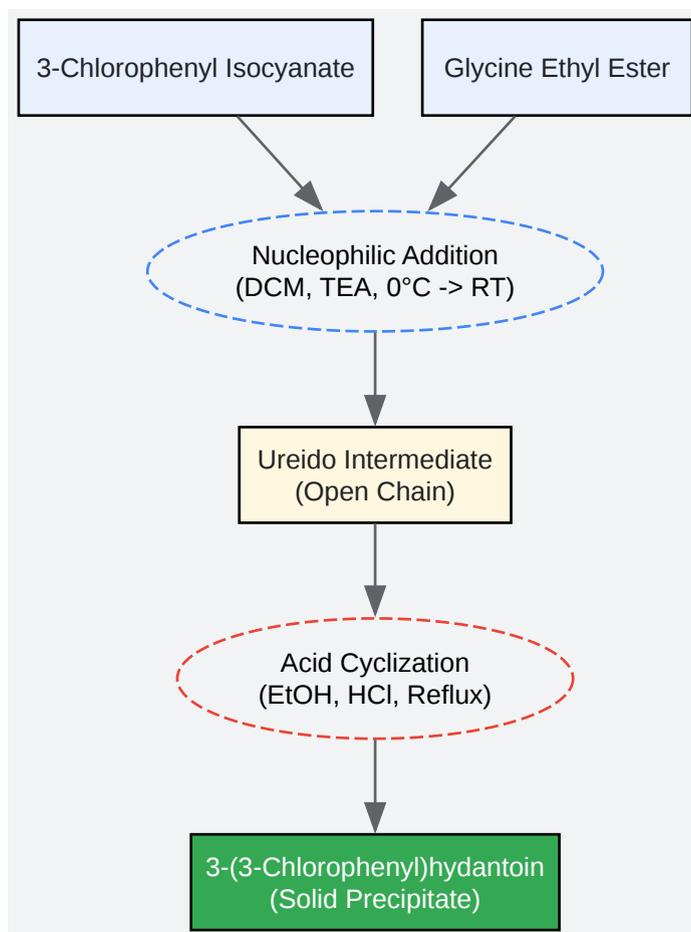
- 3-Chlorophenyl isocyanate (1.0 eq)[1]
- Glycine ethyl ester hydrochloride (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM) [Solvent A]
- Hydrochloric acid (6M HCl) [Cyclization Agent]
- Ethanol [Solvent B]

### Step-by-Step Protocol:

- Preparation of Glycine Free Base:
  - Suspend Glycine ethyl ester HCl (10 mmol) in DCM (20 mL).
  - Add TEA (12 mmol) dropwise at 0°C. Stir for 15 min to liberate the free amine.
- Urea Formation:
  - Add 3-Chlorophenyl isocyanate (10 mmol) dropwise to the solution at 0°C.
  - Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
  - Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The isocyanate spot should disappear.
  - Evaporate solvent to yield the crude ureido intermediate (Ethyl N-[(3-chlorophenyl)carbamoyl]glycinate).[1]
- Cyclization:

- Redissolve the crude intermediate in Ethanol (15 mL).
- Add 6M HCl (10 mL).
- Reflux at 80°C for 2-3 hours.
- Observation: A precipitate often forms as the hydantoin ring closes and becomes less soluble.
- Isolation:
  - Cool the reaction mixture to 4°C.
  - Filter the solid precipitate.[\[6\]](#)
  - Wash with cold water (2x 10 mL) and cold ethanol (1x 5 mL).
  - Recrystallize from Ethanol/Water if necessary.

Figure 2: Synthesis Pathway Visualization



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Caption: Step-wise synthesis via the isocyanate-glycine route, ensuring regioselectivity at the N3 position.

## Applications & Biological Context

While C5-substituted hydantoin (like Phenytoin) are renowned anticonvulsants, N3-aryl hydantoin occupy a different niche in chemical biology and agrochemistry.[1]

### Agrochemical Intermediates

The 3-(3,5-dichlorophenyl)hydantoin structure is the core scaffold for dicarboximide fungicides such as Iprodione.[1] The 3-(3-chlorophenyl) analog serves as:

- Structure-Activity Relationship (SAR) Probe: Used to test the efficacy of mono-chloro vs. di-chloro substitution in fungal resistance models.[1]

- **Herbicidal Precursors:** N-aryl hydantoins are metabolic precursors to N-aryl glycine derivatives, which possess herbicidal activity against broadleaf weeds.[1]

## Pharmaceutical Screening

- **Anticonvulsant Potential:** Although less potent than C5-analogs, N3-substituted hydantoins are screened for anticonvulsant activity via the maximal electroshock seizure (MES) test.[1]
- **Aldose Reductase Inhibition:** Some N3-substituted hydantoins function as inhibitors of aldose reductase, a target for treating diabetic complications (neuropathy/retinopathy).

## References

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## Sources

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- To cite this document: BenchChem. [Technical Profile: 3-(3-Chlorophenyl)hydantoin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024805#3-3-chlorophenyl-hydantoin-cas-number-search>]

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